molecular formula C16H25NO3S B12192794 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No.: B12192794
M. Wt: 311.4 g/mol
InChI Key: QFSZVGRULBOARL-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with methyl groups at the 3- and 5-positions and a 4-methoxy-2,5-dimethylphenylsulfonyl moiety. Its structural complexity arises from the sulfonyl bridge connecting the aromatic and heterocyclic components, which influences physicochemical properties such as solubility, stability, and bioavailability.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-13(3)15(20-5)7-14(16)4/h7-8,11-12H,6,9-10H2,1-5H3

InChI Key

QFSZVGRULBOARL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonylpiperidine Derivatives

Compound Name Phenyl Substituents Piperidine Substituents Molecular Weight (g/mol) Purity (%) Key References
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine 4-Methoxy, 2,5-dimethyl 3,5-dimethyl ~337.4* N/A
1-[(4-Chloro-3-nitrophenyl)sulfonyl]-3,5-dimethylpiperidine 4-Chloro, 3-nitro 3,5-dimethyl ~387.8 N/A
1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine (QZ-2353) 4-Isothiocyanate 3,5-dimethyl ~350.5 95
1-[(4-Methylphenyl)sulfonyl]-2,6-dimethylpiperidine 4-Methyl 2,6-dimethyl ~295.4 N/A

*Calculated based on molecular formula C₁₆H₂₃NO₃S.

Key Observations:

Phenyl Ring Modifications :

  • The 4-methoxy-2,5-dimethylphenyl group in the target compound introduces electron-donating methoxy and methyl groups, enhancing lipophilicity compared to electron-withdrawing substituents like nitro or chloro in analogs (e.g., 4-chloro-3-nitrophenyl derivative) .
  • The 4-isothiocyanatophenyl variant (QZ-2353) replaces methoxy with an isothiocyanate group, enabling covalent binding to biological targets, a feature absent in the target compound .

Methyl group positioning affects hydrogen-bonding capacity and interactions with chiral centers in biological systems.

Physicochemical Properties: The 4-chloro-3-nitrophenyl analog has a higher molecular weight (~387.8 g/mol) due to nitro and chloro groups, which may reduce aqueous solubility compared to the methoxy-dimethyl variant .

Biological Activity

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is C22H28N6O3SC_{22}H_{28}N_{6}O_{3}S with a molecular weight of 456.6 g/mol. The compound features a sulfonyl group attached to a piperidine ring and exhibits structural characteristics that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole moieties have shown promising results against various pathogens. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .

Anticonvulsant Activity

A series of related compounds have been evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model in Wistar rats. Certain derivatives demonstrated potent anticonvulsant effects without significant neurotoxicity at high doses . This suggests that modifications in the structure can enhance the therapeutic profile while minimizing side effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. For example, sulfonamide derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition has implications for treating conditions like autoimmune diseases and certain cancers .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compounds similar to 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine were tested against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response with notable inhibition zones observed at higher concentrations .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses .

Data Summary Table

Biological Activity Effect Study Reference
AntimicrobialSignificant inhibition against pathogens
AnticonvulsantPotent activity in MES model
NeuroprotectiveReduced oxidative stress damage

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